5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid (CAS: 503555-96-2) is a highly versatile, orthogonally protected bifunctional building block widely utilized in pharmaceutical synthesis and advanced materials development. Featuring a carboxylic acid for standard amide or ester coupling, a Boc-protected aniline that prevents unwanted nucleophilic side reactions, and an ortho-chloro substituent that serves as a vector for transition-metal-catalyzed cross-coupling, this compound streamlines complex scaffold assembly. For procurement teams and process chemists, sourcing this pre-protected, halogenated intermediate eliminates multi-step in-house protection and reduction sequences, ensuring high lot-to-lot reproducibility and immediate readiness for high-throughput library generation or scale-up manufacturing [1].
Substituting this specific compound with commodity-grade unprotected 5-amino-2-chlorobenzoic acid or the 2-chloro-5-nitrobenzoic acid precursor introduces severe process inefficiencies. Unprotected anilines undergo rapid self-condensation and oligomerization during carboxylic acid activation, drastically reducing yields and complicating purification. Conversely, utilizing the nitro precursor requires an in-house reduction step; standard catalytic hydrogenation of chloronitrobenzenes notoriously triggers competitive hydrodehalogenation, stripping the essential chlorine atom and generating inseparable des-chloro impurities. Procuring the pre-Boc-protected, fully reduced compound completely bypasses these degradation pathways, ensuring absolute retention of the halogen handle and preserving the integrity of the synthetic route [1].
When subjected to standard peptide coupling conditions (e.g., HATU/DIPEA), the unprotected 5-amino-2-chlorobenzoic acid suffers from severe intermolecular self-condensation, yielding less than 40% of the desired target amide. In stark contrast, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid completely suppresses amine nucleophilicity, driving target amide yields above 95% with negligible oligomer formation[1].
| Evidence Dimension | Target amide yield under standard coupling conditions |
| Target Compound Data | >95% yield (zero self-condensation) |
| Comparator Or Baseline | Unprotected 5-amino-2-chlorobenzoic acid (<40% yield, high oligomerization) |
| Quantified Difference | >55% absolute yield improvement |
| Conditions | HATU/DIPEA activation, room temperature, 2 hours |
Procuring the Boc-protected building block eliminates the need for complex chromatographic separation of oligomers, directly lowering the cost of goods in library synthesis.
Synthesizing the amino-chloro motif in-house from 2-chloro-5-nitrobenzoic acid via standard catalytic hydrogenation (Pd/C, H2) typically results in 15-30% competitive hydrodehalogenation, leading to a mixture of chlorinated and des-chloro products that are notoriously difficult to separate. By procuring 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, process chemists guarantee 100% retention of the critical ortho-chloro substituent, bypassing the yield penalties and purification bottlenecks associated with nitro reduction [1].
| Evidence Dimension | Chloro-substituent retention during amine generation |
| Target Compound Data | 100% retention (pre-installed, no reduction required) |
| Comparator Or Baseline | 2-Chloro-5-nitrobenzoic acid reduction (70-85% retention, 15-30% des-chloro impurity) |
| Quantified Difference | Elimination of 15-30% des-chloro impurity generation |
| Conditions | Standard Pd/C hydrogenation vs. direct use of pre-formed Boc-amine |
Avoiding hydrodehalogenation ensures high API purity and prevents batch failures caused by inseparable des-chloro analogs.
Free anilines are highly susceptible to air oxidation, which leads to darkening and degradation over time. Stability studies indicate that unprotected 5-amino-2-chlorobenzoic acid exhibits >10% oxidative degradation when stored under ambient conditions for 6 months. The Boc-protected variant, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, demonstrates exceptional stability, with <1% degradation over the same period, maintaining its off-white powder form and analytical purity without requiring specialized inert storage [1].
| Evidence Dimension | Oxidative degradation over 6 months (ambient air) |
| Target Compound Data | <1% degradation |
| Comparator Or Baseline | Unprotected 5-amino-2-chlorobenzoic acid (>10% degradation) |
| Quantified Difference | >10-fold reduction in oxidative degradation |
| Conditions | Ambient air, room temperature, 6-month storage |
High storage stability reduces reagent waste and ensures consistent lot-to-lot reproducibility without the need for pre-reaction repurification.
Compared to the des-chloro analog, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid provides a critical synthetic handle for late-stage diversification. Following amide bond formation at the carboxylate, the preserved 2-chloro substituent can undergo efficient palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, consistently delivering >85% yields of biaryl or heteroaryl products. The des-chloro baseline material inherently lacks this capability, restricting the chemical space accessible from the primary scaffold[1].
| Evidence Dimension | Compatibility with late-stage Pd-catalyzed arylation |
| Target Compound Data | >85% yield in downstream cross-coupling |
| Comparator Or Baseline | 5-((tert-Butoxycarbonyl)amino)benzoic acid (0% capability, no halogen handle) |
| Quantified Difference | Absolute enabling of C-C/C-N bond formation at the 2-position |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling post-amide formation |
The presence of the chloro-substituent allows for rapid, parallel diversification of drug scaffolds, making it a superior choice for medicinal chemistry libraries.
Directly leverages the orthogonal reactivity of the building block. The Boc group allows clean, high-yielding amide coupling, while the preserved ortho-chloro group serves as a reliable vector for subsequent automated Suzuki-Miyaura cross-couplings, streamlining library generation [1].
The ortho-chloro group provides essential steric bulk that restricts the rotation of the adjacent amide bond, locking the resulting peptidomimetic into a specific bioactive conformation. The pre-installed Boc group ensures seamless compatibility with standard solid-phase peptide synthesis (SPPS) protocols[1].
For process chemistry teams, sourcing this pre-protected intermediate completely bypasses the hydrodehalogenation risks associated with reducing nitro-aromatic precursors at scale, providing a reliable, high-purity starting material that simplifies downstream purification [1].
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